2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone
Description
2-Bromo-1-(3-ethylpyrazin-2-yl)ethanone is a brominated ketone featuring a pyrazine ring substituted with an ethyl group at the 3-position. Pyrazine derivatives are valued in medicinal chemistry for their electron-deficient aromatic systems, which enhance reactivity in nucleophilic substitutions and cyclization reactions . The ethyl substituent likely improves solubility and modulates steric effects compared to simpler pyrazine derivatives.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-1-(3-ethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C8H9BrN2O/c1-2-6-8(7(12)5-9)11-4-3-10-6/h3-4H,2,5H2,1H3 |
InChI Key |
FIOAPWLPWPIITO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
Physical Properties
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